Cas no 2580093-75-8 (ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate)

Ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate is a chiral ester derivative with a benzylamino and hydroxyl functional group, exhibiting stereochemical specificity at the 2S and 3R positions. This compound is valuable in synthetic organic chemistry as a versatile intermediate for the preparation of enantiomerically pure pharmaceuticals, particularly β-amino acids and peptidomimetics. Its structural features, including the hydroxy and benzyl-protected amine groups, facilitate selective modifications in multi-step syntheses. The ethyl ester moiety enhances solubility in organic solvents, improving reactivity in esterification or transesterification reactions. The product's defined stereochemistry ensures high diastereoselectivity in downstream applications, making it useful for asymmetric synthesis and medicinal chemistry research.
ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate structure
2580093-75-8 structure
商品名:ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate
CAS番号:2580093-75-8
MF:C13H19NO3
メガワット:237.294863939285
CID:5656423
PubChem ID:165892328

ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate 化学的及び物理的性質

名前と識別子

    • EN300-27723719
    • ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate
    • 2580093-75-8
    • インチ: 1S/C13H19NO3/c1-3-17-13(16)12(10(2)15)14-9-11-7-5-4-6-8-11/h4-8,10,12,14-15H,3,9H2,1-2H3/t10-,12+/m1/s1
    • InChIKey: WPDDHSKEDUFLEW-PWSUYJOCSA-N
    • ほほえんだ: O[C@H](C)[C@@H](C(=O)OCC)NCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 237.13649347g/mol
  • どういたいしつりょう: 237.13649347g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 7
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27723719-5.0g
ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate
2580093-75-8 95.0%
5.0g
$2608.0 2025-03-20
Enamine
EN300-27723719-0.5g
ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate
2580093-75-8 95.0%
0.5g
$864.0 2025-03-20
Enamine
EN300-27723719-5g
ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate
2580093-75-8
5g
$2608.0 2023-09-10
Enamine
EN300-27723719-1g
ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate
2580093-75-8
1g
$900.0 2023-09-10
Enamine
EN300-27723719-0.1g
ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate
2580093-75-8 95.0%
0.1g
$792.0 2025-03-20
Enamine
EN300-27723719-10g
ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate
2580093-75-8
10g
$3868.0 2023-09-10
Enamine
EN300-27723719-2.5g
ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate
2580093-75-8 95.0%
2.5g
$1763.0 2025-03-20
Enamine
EN300-27723719-0.05g
ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate
2580093-75-8 95.0%
0.05g
$756.0 2025-03-20
Enamine
EN300-27723719-1.0g
ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate
2580093-75-8 95.0%
1.0g
$900.0 2025-03-20
Enamine
EN300-27723719-10.0g
ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate
2580093-75-8 95.0%
10.0g
$3868.0 2025-03-20

ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate 関連文献

ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoateに関する追加情報

Recent Advances in the Study of Ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate (CAS: 2580093-75-8)

Ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate (CAS: 2580093-75-8) is a chiral compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug synthesis and medicinal chemistry. Recent studies have focused on its role as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and metabolic disorders. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, biological activity, and potential therapeutic applications.

One of the most notable advancements in the study of ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate is its application in the synthesis of β-amino acids, which are crucial building blocks for peptidomimetics and other bioactive compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the enantioselective synthesis of β-amino acid derivatives, which exhibited promising activity against neurodegenerative diseases. The study utilized a novel catalytic system to achieve high enantiomeric purity, underscoring the compound's versatility in asymmetric synthesis.

In addition to its synthetic applications, ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate has been investigated for its direct biological effects. A recent preclinical study reported in Bioorganic & Medicinal Chemistry Letters explored its potential as an inhibitor of key enzymes involved in metabolic pathways. The compound showed moderate inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications, suggesting its potential as a lead compound for further optimization. These findings open new avenues for the development of therapeutics targeting metabolic disorders.

Another area of interest is the compound's role in drug delivery systems. A 2024 study published in Molecular Pharmaceutics investigated the use of ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate as a chiral auxiliary in the design of prodrugs. The researchers demonstrated that the compound could enhance the bioavailability and targeted delivery of poorly soluble drugs, particularly in the central nervous system. This application leverages the compound's unique stereochemistry and functional groups to improve drug efficacy and reduce side effects.

Despite these promising developments, challenges remain in the large-scale production and optimization of ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate. Recent efforts have focused on improving synthetic routes to increase yield and reduce costs. A 2023 patent application highlighted a scalable method for the compound's synthesis using biocatalysis, which offers environmental and economic advantages over traditional chemical methods. This innovation could facilitate broader adoption of the compound in industrial and pharmaceutical settings.

In conclusion, ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate (CAS: 2580093-75-8) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its applications range from asymmetric synthesis to direct therapeutic effects and drug delivery enhancements. Ongoing research aims to address production challenges and further explore its potential in treating neurological and metabolic disorders. As new studies emerge, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.

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